molecular formula C8H8O4 B2810280 3,5-Dihydroxy-4-methoxybenzaldehyde CAS No. 29865-85-8

3,5-Dihydroxy-4-methoxybenzaldehyde

Cat. No. B2810280
CAS RN: 29865-85-8
M. Wt: 168.148
InChI Key: UAFQVVYJCLAIGY-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O4 . It has an average mass of 168.147 Da and a monoisotopic mass of 168.042252 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass is 168.04200 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a flash point of 145.3±20.0 °C, an index of refraction of 1.631, and a molar refractivity of 43.4±0.3 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity : A study focused on synthesizing derivatives of vanillin, including 3,5-Dihydroxy-4-methoxybenzaldehyde, and evaluating their antioxidant activities. Notably, the synthesized benzaldehydes and chalcones were tested using the DPPH method, showing significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Chemical Synthesis and Structural Analysis

  • Isotopically Labelled Synthesis : Researchers developed an efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled compound important in the synthesis of various biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
  • Spectroscopic Investigations : A study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, used spectroscopic methods and density functional theory for structural analysis, enhancing the understanding of such compounds (Abbas, Gökce, & Bahçelī, 2016).

Regioselective Reactions

  • Regioselective Substitution : Research on derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to this compound, revealed that specific substituents can be regioselectively replaced under certain conditions, offering insights into tailored chemical synthesis (Azzena et al., 1992).

Charge Transfer Effects

  • Study of Intramolecular Charge Transfer : The absorption and fluorescence characteristics of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, were investigated to understand the intramolecular charge transfer effects, which are significant in understanding the electronic properties of similar molecules (Rajendiran & Balasubramanian, 2008).

Synthesis Methods

  • Novel Synthesis Approaches : Various studies have explored new methods of synthesizing derivatives of vanillin and related compounds, contributing to the advancement of synthetic chemistry techniques. These methods range from simplifying existing synthesis processes to exploring new chemical pathways (Ya, 2001); (Huan, 2011); (Bao-jie, 2006).

Biosynthesis and Applications in Plants

  • Natural Resources and Biosynthesis : A review discussing the occurrence, isolation, biosynthesis, and applications of methoxybenzaldehydes in plants, including this compound, highlighted their roles in flavoring and medicinal properties, and also addressed gaps in current understanding of their biosynthesis (Kundu & Mitra, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Methoxybenzaldehydes in plants, including 3,5-Dihydroxy-4-methoxybenzaldehyde, are important groups of benzoate derivatives. They have functional roles in medicine, agriculture, and industry . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

properties

IUPAC Name

3,5-dihydroxy-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVVYJCLAIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29865-85-8
Record name 3,5-Dihydroxy-4-methoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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